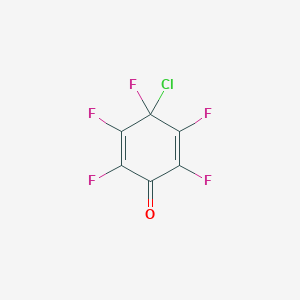
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is a unique organic compound characterized by its chlorinated and fluorinated cyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexa-2,5-dien-1-one with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexadiene derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex fluorinated and chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienes, and other halogenated derivatives.
Applications De Recherche Scientifique
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include the inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorocyclohexa-2,5-dien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
4-Chloro-2,3,4,5-tetrafluorocyclohexa-2,5-dien-1-one: Has one less fluorine atom, impacting its chemical properties and reactivity.
Uniqueness
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science applications.
Propriétés
Numéro CAS |
42289-22-5 |
|---|---|
Formule moléculaire |
C6ClF5O |
Poids moléculaire |
218.51 g/mol |
Nom IUPAC |
4-chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-6(12)4(10)1(8)3(13)2(9)5(6)11 |
Clé InChI |
ZYFLEZDUGHLKHS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(=C(C1=O)F)F)(F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
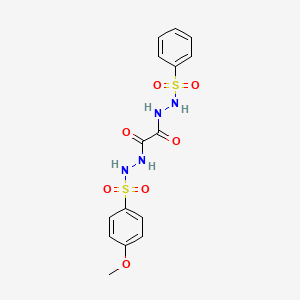
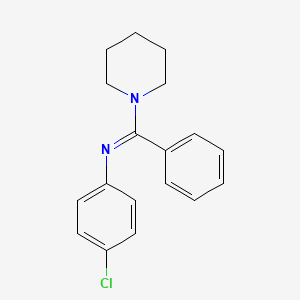
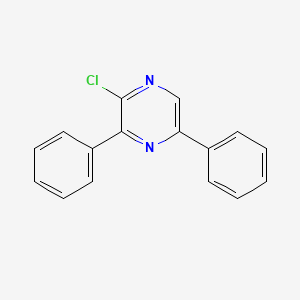
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)

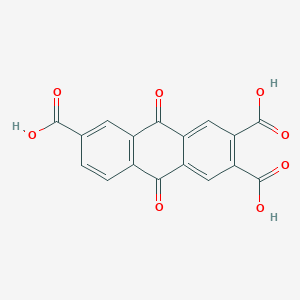
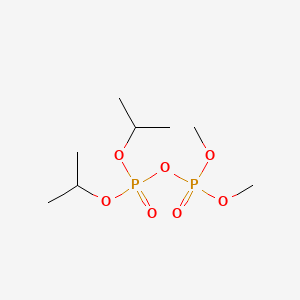
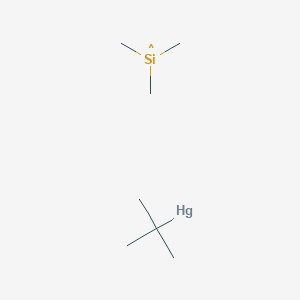
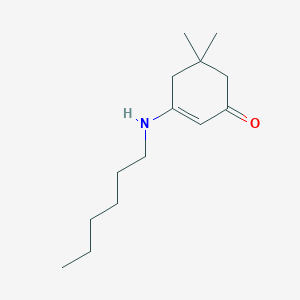
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

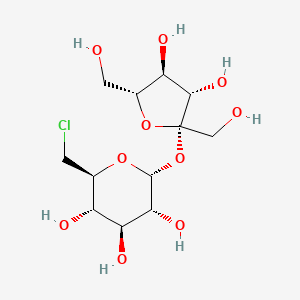
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
